Cerium tungsten oxide (Ce2W3O12)
Description
Overview of Mixed Metal Oxides in Advanced Materials Science
Mixed metal oxides (MMOs) are a class of compounds that contain two or more different metal cations and oxide anions. These materials have garnered significant attention in materials science due to their vast structural diversity and wide range of tunable properties. researchgate.netrsc.org The ability to combine different metals in various ratios allows for the engineering of materials with specific electronic, magnetic, optical, and catalytic functionalities. researchgate.netadvancedenergymat.com
The applications of MMOs are extensive and cut across numerous technological fields. rsc.org They are crucial in catalysis, serving as highly efficient catalysts or catalyst supports for a variety of chemical reactions, including oxidation, reduction, and C-C bond formation. rsc.orgresearchgate.net In electronics, MMOs are utilized in components such as capacitors, sensors, and solid oxide fuel cells. Their unique properties also make them valuable in pigments, coatings, and as polishing agents. researchgate.net The development of advanced synthesis techniques has further expanded the potential of MMOs, enabling the creation of complex nanostructures like core-shell nanowires and hierarchical porous structures with enhanced performance characteristics. researchgate.netmdpi.com
Significance of Cerium-Tungsten Oxide Systems in Contemporary Research
Among the vast family of MMOs, cerium-tungsten oxide systems have emerged as a particularly interesting area of contemporary research. The combination of cerium and tungsten oxides brings together the unique properties of both components. Cerium oxide (ceria) is well-known for its high oxygen storage capacity and the ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ oxidation states, which imparts excellent redox and catalytic properties. researchgate.netmdpi.comd-nb.info Tungsten oxide, on the other hand, is recognized for its chemical stability and sensitivity to various gases.
The synergy between these two oxides in cerium-tungsten systems leads to enhanced functionalities. For instance, the formation of heterojunctions at the interface of cerium oxide and tungsten oxide can lead to improved chemical and electronic sensitization, which is highly beneficial for gas sensing applications. mdpi.comnih.gov Research has shown that cerium-tungsten oxide core-shell nanowires exhibit enhanced sensitivity to volatile organic compounds like acetone. mdpi.comnih.gov Furthermore, the addition of tungsten to ceria-based catalysts can modify the metal-support interaction, influencing the catalytic activity for reactions such as CO oxidation. researchgate.net These systems are also explored for their potential in pH sensing and as advanced materials for welding electrodes. d-nb.infotungsten-electrode.net
Historical Context of Ce2W3O12 Investigations
The specific compound, cerium (III) tungstate (B81510) (Ce2(WO4)3), also represented as Ce2W3O12, is a member of the A2(MO4)3 family of compounds which are known for their interesting thermal expansion properties. Initial investigations into this family of materials were driven by the search for compounds exhibiting low or negative thermal expansion.
Early research focused on the fundamental synthesis and characterization of these materials. The primary method for synthesizing Ce2W3O12 has traditionally been the high-temperature solid-state reaction involving the constituent oxides, CeO2 and WO3, or their precursor salts. These foundational studies established the basic crystallographic properties and confirmed the compound's unusual thermal behavior. Over the years, as the demand for materials with tailored thermal expansion for applications in composites, electronics, and precision instruments grew, so did the interest in Ce2W3O12 and its analogues. This has led to more detailed studies of its physical properties and exploration of various synthesis routes to control particle size and morphology.
Structure
2D Structure
Properties
IUPAC Name |
cerium(3+);oxygen(2-);tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.9O.2W/q2*+3;9*-2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMOMAJHUNGVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ce+3].[Ce+3].[W].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2O9W2-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13454-74-5 | |
| Record name | Cerium tungsten oxide (Ce2W3O12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium tungsten oxide (Ce2W3O12) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicerium tritungsten dodecaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.295 | |
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Synthesis Methodologies for Cerium Tungsten Oxide Ce2w3o12
Conventional Solid-State Reaction Routes
The solid-state reaction method is a traditional and widely used technique for the synthesis of ceramic and inorganic materials, including cerium tungsten oxide. This approach involves the direct reaction of solid precursors at elevated temperatures to form the desired product.
A common method for preparing cerium-tungsten binary oxides involves the reaction of cerium(IV) oxide (CeO2) and tungsten trioxide (WO3). iaea.org The synthesis of Ce-based RE2Fe14B (where RE represents a rare-earth element) can also be achieved through a modified reduction-diffusion process, which utilizes a precursor prepared by a solid-state reaction. researchgate.net This latter method is noted for its suitability for mass production and cost-effectiveness. researchgate.net
Reaction Parameters and Their Optimization
The efficiency and outcome of solid-state reactions are heavily dependent on several key parameters. These include the reaction temperature, duration, and the stoichiometry of the reactants. Optimization of these parameters is critical for obtaining a single-phase product with the desired characteristics.
For instance, in the synthesis of Ce-based RE2Fe14B precursors, the heat treatment conditions are a crucial factor in the formation of single-phase particles. researchgate.net Similarly, studies on the solid-state redox kinetics of cerium dioxide (CeO2) have highlighted the importance of temperature and the extent of conversion in determining the reaction mechanism. mdpi.com Kinetic models, such as those based on reaction order, nucleation, shrinking core, and diffusion, are employed to understand and optimize these solid-state reactions. mdpi.com Research has shown that both the reduction of ceria with methane (B114726) and its re-oxidation with carbon dioxide can be effectively described by a 2D nucleation and nuclei growth model under specific conditions. mdpi.com
Solution-Based Approaches
Solution-based methods offer an alternative to traditional solid-state reactions, often providing better control over the product's morphology and particle size at lower reaction temperatures. These techniques involve the reaction of precursors in a liquid medium.
Hydrothermal and Solvothermal Synthesis Techniques
Hydrothermal and solvothermal synthesis are prominent solution-based methods for producing a variety of nanomaterials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under elevated temperature and pressure in a sealed vessel, such as an autoclave.
These methods are lauded for their ability to produce crystalline materials directly from solutions, often bypassing the need for a post-synthesis high-temperature calcination step. mdpi.com They are considered simple, low-cost, and relatively low-pollution routes for nanoparticle synthesis. mdpi.com
The choice of precursors and solvents is a critical factor that significantly influences the characteristics of the final product in hydrothermal and solvothermal synthesis.
Different cerium precursors, such as cerium nitrate (B79036) and cerium chloride, can lead to variations in the properties of the synthesized materials. mdpi.com For example, the use of cerium nitrate as a precursor has been shown to result in mesoporous ceria with a higher available specific surface area due to the formation of smaller particles. mdpi.com Conversely, cerium chloride has been found to enable a better particle distribution, leading to highly ordered structures. mdpi.com The concentration of the precursor in the solution also plays a role; a higher concentration can facilitate the formation of agglomerates, which may hinder the development of a well-ordered structure. mdpi.com
The solvent itself is also a key parameter. In a simple solvothermal method for generating cerium-doped tungsten oxide nanostructures, cerium chloride salts and tungsten hexachloride were used as precursors. nih.gov
Temperature and pressure are fundamental parameters in hydrothermal and solvothermal synthesis, directly impacting the crystallization process and the morphology of the resulting materials.
In the hydrothermal synthesis of ceria nanostructures, temperature and pressure are key factors in the formation of different morphologies, such as nanorods and nanocubes. researchgate.net For example, hexagonal single-crystalline cerium carbonate hydroxide (B78521) (CeCO3OH) precursors with dendrite morphologies have been synthesized via a facile hydrothermal method at 180 °C. ccspublishing.org.cn The pressure within the autoclave during synthesis is also a critical variable. researchgate.netmdpi.com While not always requiring a specific atmosphere, the process is not limited by the temperature and pressure of the vessel. mdpi.com
The calcination temperature, a post-synthesis heat treatment, can also influence the final properties. For instance, in the hydrothermal synthesis of pure and iron-doped CeO2 nanocrystals, samples were calcined at 140 °C and 200 °C, which affected the nanocrystal size. icm.edu.pl
Surfactants can be employed during solution-based synthesis to exert control over the morphology and size of the resulting nanoparticles.
In a solvothermal method for producing cerium-doped tungsten oxide nanostructures, a morphological evolution was observed with a decreasing W/Ce molar ratio. The morphology changed from one-dimensional bundled nanowires to straighter, shorter, and thicker bundled nanorods, then to two-dimensional bundled blocks, and finally to a mixture of bundled nanorods and agglomerated nanoparticles and particle agglomerates. nih.gov While this specific study does not explicitly name a surfactant, the observed morphological control is a hallmark of surfactant-assisted synthesis. The use of triethylenetetramine (B94423) in the hydrothermal synthesis of CeCO3OH precursors acted as both an alkaline and carbon source and was crucial in forming the dendrite structure, demonstrating a similar structure-directing role. ccspublishing.org.cn
Co-precipitation and Precipitation Methods
Co-precipitation is a widely utilized wet-chemical technique for synthesizing multicomponent oxide powders. This method involves the simultaneous precipitation of multiple cations from a solution, leading to a chemically homogeneous precursor. For the synthesis of cerium tungsten oxide, this typically involves dissolving soluble salts of cerium and tungsten in a suitable solvent, followed by the addition of a precipitating agent to induce the formation of an insoluble precursor. Subsequent calcination of this precursor at elevated temperatures yields the desired Ce2W3O12 compound.
A common approach involves the use of cerium nitrate and a tungsten-containing salt dissolved in an aqueous solution. The precipitation is often initiated by adjusting the pH of the solution through the addition of a base, such as ammonium (B1175870) hydroxide or sodium hydroxide. The resulting precipitate, a mixture of hydroxides or carbonates, is then washed, dried, and calcined. The calcination temperature and atmosphere are critical parameters that determine the phase purity and crystallinity of the final product. For instance, in the synthesis of related tungstates like Y2W3O12, a modified reverse strike co-precipitation method has been employed to control the agglomeration of the resulting powder. researchgate.netresearchgate.net In this variation, the mixed cation solution is added to the precipitating agent.
The co-precipitation method offers several advantages, including excellent chemical homogeneity, the ability to produce fine and uniform particles, and relatively low synthesis temperatures compared to solid-state reactions. scispace.com However, controlling the particle size distribution and minimizing agglomeration can be challenging. researchgate.net
Table 1: Co-precipitation Synthesis Parameters for Related Metal Tungstates
| Parameter | Details | Reference |
| Precursors | Ln(NO3)3·xH2O (Ln = Gd, Dy, Yb), Na2WO4·2H2O | researchgate.net |
| pH | ~10 | researchgate.net |
| Calcination Temperature | 600 °C - 730 °C | researchgate.netresearchgate.net |
| Resulting Particle Size | 0.5 - 0.7 µm | researchgate.netresearchgate.net |
Sol-Gel Processing
The sol-gel process is another versatile wet-chemical method for preparing high-purity, homogeneous ceramic materials at relatively low temperatures. youtube.com This technique involves the transition of a colloidal solution (sol) into a gel-like network. youtube.com For the synthesis of Ce2W3O12, a typical sol-gel route would involve the hydrolysis and condensation of cerium and tungsten precursors, often metal alkoxides or salts, in a suitable solvent. youtube.com
In a representative process, a cerium salt, such as cerium nitrate, and a tungsten precursor, like ammonium tungstate (B81510) or tungsten ethoxide, are dissolved in a solvent, which can be water or an alcohol. A complexing agent, such as citric acid or ethylene (B1197577) glycol, is often added to the solution to form stable complexes with the metal ions, preventing their premature precipitation. The solution is then heated and stirred, leading to the formation of a viscous gel. This gel is subsequently dried to remove the solvent and then calcined at a specific temperature to obtain the final cerium tungsten oxide powder. The sol-gel method allows for excellent control over the stoichiometry and microstructure of the final product. researchgate.net For instance, in the synthesis of W-Ce doped TiO2, the sol-gel method was used, followed by calcination at 350 °C. researchgate.netscientific.net
Table 2: Typical Parameters in Sol-Gel Synthesis of Mixed Metal Oxides
| Parameter | Details | Reference |
| Precursors | Metal nitrates, metal alkoxides | conicet.gov.ar |
| Solvent | Ethanol (B145695), water | conicet.gov.ar |
| Complexing Agent | Acetic acid, poly(ethyleneglycol) | conicet.gov.ar |
| Calcination Temperature | 700 °C | conicet.gov.ar |
Vapor-Phase Deposition Methods
Vapor-phase deposition techniques are primarily used for the fabrication of thin films and coatings of cerium tungsten oxide. These methods involve the deposition of a material from the vapor phase onto a substrate.
Sputter Deposition Techniques
Sputter deposition is a physical vapor deposition (PVD) method where atoms are ejected from a target material by bombarding it with energetic ions. youtube.com To deposit cerium tungsten oxide films, a target composed of cerium and tungsten or their oxides is placed in a vacuum chamber. researchgate.net An inert gas, typically argon, is introduced into the chamber and ionized to create a plasma. youtube.com The positive argon ions are accelerated towards the negatively biased target, causing atoms to be sputtered off. These sputtered atoms then travel and deposit onto a substrate, forming a thin film.
Reactive sputtering can also be employed, where a reactive gas like oxygen is introduced into the chamber along with the inert gas. svc.org This allows for the in-situ formation of the oxide film on the substrate. The properties of the deposited film, such as its composition, crystallinity, and thickness, can be controlled by adjusting parameters like the target composition, sputtering power, gas pressure, and substrate temperature. osti.gov Studies on the deposition of tungsten oxide films have shown that parameters like argon pressure can influence the microstructure and properties of the resulting film. researchgate.net
Aerosol-Assisted Chemical Vapor Deposition (AACVD)
Aerosol-assisted chemical vapor deposition (AACVD) is a modification of conventional chemical vapor deposition (CVD) that overcomes the limitation of precursor volatility. rsc.org In AACVD, a solution containing the precursors is aerosolized into fine droplets, which are then transported by a carrier gas to a heated substrate. sonozap.com Upon reaching the hot substrate, the solvent evaporates, and the precursors decompose to form the desired material as a thin film. sonozap.com
For the synthesis of cerium tungsten oxide films via AACVD, a solution containing soluble cerium and tungsten precursors, such as their respective alkoxides or acetylacetonates, would be prepared. This solution is then nebulized to create an aerosol, which is carried into the reaction chamber where the substrate is heated. The deposition temperature is a crucial parameter that influences the film's morphology and crystallinity. nih.gov AACVD is a versatile and cost-effective method for depositing a wide range of materials, including complex oxides. aerosol-cdt.ac.uknih.gov
Other Emerging Synthesis Strategies
Beyond the more established methods, research into novel synthesis routes for cerium tungsten oxide and related materials continues, aiming for improved properties and more efficient production.
Thermal Decomposition Pathways
Thermal decomposition involves the heating of a precursor compound, causing it to break down and form the desired material. For cerium tungsten oxide, a suitable precursor could be a double salt or a complex containing both cerium and tungsten, such as a cerium tungstate hydrate (B1144303) or an organometallic complex.
The synthesis process involves preparing the precursor compound, often through a precipitation or crystallization process from a solution containing the respective metal salts. This precursor is then heated in a controlled atmosphere at a specific temperature ramp rate. The decomposition process leads to the formation of the cerium tungsten oxide, with the volatile byproducts being removed as gases. The characteristics of the final product, such as particle size and morphology, are influenced by the nature of the precursor and the thermal decomposition conditions. For instance, the thermal decomposition of cerium oxalate (B1200264) has been used to produce active cerium oxides. iaea.org
Microwave-Assisted Hydrothermal Routes
The application of microwave-assisted hydrothermal methods for the direct synthesis of cerium tungsten oxide (Ce₂W₃O₁₂) is not extensively documented in publicly available scientific literature. However, the synthesis of related tungstate compounds, such as cesium tungsten bronze (CsₓWO₃), via this method offers insights into the potential parameters for Ce₂W₃O₁₂. For instance, a microwave-assisted solvothermal strategy has been successfully employed to produce CsₓWO₃ nanoparticles and nanorods at temperatures ranging from 140°C to 180°C with reaction times as short as 15 minutes. mdpi.com This approach highlights the advantages of microwave heating, which include rapid reaction rates and the ability to achieve crystallization at lower temperatures compared to conventional hydrothermal methods. mdpi.com
In a typical microwave-assisted solvothermal synthesis of tungstate nanostructures, precursor solutions are heated in a sealed vessel by microwave radiation. The choice of solvent can significantly influence the morphology of the final product. For example, in the synthesis of CsₓWO₃, the use of benzyl (B1604629) alcohol as a solvent yielded uniform nanorods, while ethanol produced irregular nanoparticles. mdpi.com The pH of the precursor solution is another critical parameter that affects the phase purity of the resulting material. mdpi.com
Table 1: Parameters for Microwave-Assisted Solvothermal Synthesis of Cesium Tungsten Bronze (CsₓWO₃) Nanoparticles mdpi.com
| Parameter | Value |
| Precursors | Cesium hydroxide, Tungsten chloride |
| Solvent | Benzyl alcohol or Anhydrous ethanol |
| Temperature | 140 - 180 °C |
| Time | 15 min - 2 h |
| Resulting Morphology | Nanorods (with benzyl alcohol), Irregular nanoparticles (with ethanol) |
Polymer Insertion Methods
The use of polymer insertion methods, where polymers are utilized to direct the growth and morphology of nanoparticles, has not been specifically reported for the synthesis of cerium tungsten oxide (Ce₂W₃O₁₂). However, this approach is widely employed for the synthesis of other cerium-containing nanomaterials, such as cerium oxide (CeO₂). Polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) are known to act as capping agents or structure-directing agents, influencing the size, dispersion, and morphology of the resulting nanoparticles. core.ac.ukrsc.orgnih.govnih.govnih.gov
In a typical polymer-assisted synthesis, the polymer is added to the precursor solution. During the reaction, the polymer chains can adsorb onto the surface of the forming nanocrystals, preventing their aggregation and controlling their growth. For example, in the synthesis of CeO₂ nanoparticles, the concentration of PEG has been shown to affect the crystallite size and the degree of agglomeration. core.ac.uk Similarly, PVP has been used to stabilize CeO₂ nanoparticles and to synthesize CeO₂-based nanocomposites. rsc.orgnih.gov
The principles of polymer-assisted synthesis could potentially be applied to Ce₂W₃O₁₂. The addition of polymers like PEG or PVP during the hydrothermal or co-precipitation synthesis of Ce₂W₃O₁₂ could offer a means to control the particle size and prevent agglomeration, leading to more uniform and well-dispersed nanostructures. The choice of polymer and its molecular weight, as well as its concentration in the reaction mixture, would be key parameters to investigate.
Table 2: Examples of Polymer-Assisted Synthesis of Cerium-Containing Nanoparticles
| Compound | Polymer | Synthesis Method | Role of Polymer | Reference |
| CeO₂ | Polyethylene glycol (PEG) | Hydrothermal | Dispersion stabilizer, controls morphology and pore size | core.ac.uk |
| CeO₂ | Polyvinylpyrrolidone (PVP) | Thermal autoxidative decomposition | Stabilizer | rsc.orgnih.gov |
| Ce³⁺ doped CuO | Polyethylene glycol (PEG-200) | Sonochemical | - | researchgate.net |
Control of Nanostructure and Morphology during Synthesis
The ability to control the nanostructure and morphology of Ce₂W₃O₁₂ is critical for tailoring its properties for specific applications. While research in this area is still emerging, some progress has been made in the synthesis of nanoparticles and agglomerates. Information on the formation of nanowires, nanorods, and thin films of this specific compound is limited, but general principles from related materials can provide guidance.
The synthesis of Ce₂W₃O₁₂ in the form of nanowires and nanorods has not been specifically detailed in the available literature. However, the synthesis of nanorods and nanowires of related materials, such as cerium oxide (CeO₂) and tungsten oxide (WO₃), is well-established and offers valuable insights. nih.govnih.govresearchgate.netmdpi.comrsc.org
Hydrothermal methods are commonly employed for the synthesis of one-dimensional nanostructures. The formation of nanorods and nanowires is often governed by the principle of oriented attachment, where primary nanoparticles align and fuse along a specific crystallographic direction. nih.govnih.gov Key parameters that influence the aspect ratio (length-to-diameter ratio) of the resulting nanostructures include:
Precursor Concentration: Lower precursor concentrations can sometimes lead to the formation of longer nanowires. nih.gov
pH of the Synthesis Solution: The pH can significantly affect the nucleation and growth kinetics, thereby influencing the final morphology. nih.gov
Reaction Temperature and Time: These parameters control the rate of crystal growth and can be tuned to achieve desired dimensions. nih.govrsc.org
Additives: The presence of certain ions or structure-directing agents can promote anisotropic growth. For instance, in the synthesis of CeO₂ nanorods, phosphate (B84403) and chloride ions have been shown to play a critical role. nih.govnih.gov
Table 3: General Parameters for Hydrothermal Synthesis of Metal Oxide Nanorods/Nanowires
| Metal Oxide | Key Synthesis Parameters | Resulting Morphology | Reference |
| CeO₂ | pH, precursor concentration, temperature, presence of phosphate and chloride ions | Nanorods and nanowires with controlled aspect ratios | nih.govnih.gov |
| WO₃ | Hydrothermal temperature and time | Nanorods with an aspect ratio of ~50 | rsc.org |
| Fe₂O₃/Fe₃O₄ | Microemulsion-based method with calcination | Nanowires with diameters of ~100 nm | nih.gov |
The synthesis of cerium tungsten oxide nanoparticles has been successfully demonstrated using hydrothermal and co-precipitation methods. researchgate.netresearchgate.netmdpi.com
A facile hydrothermal approach has been used to produce uniform and highly crystalline triangle-shaped Ce₂(WO₄)₃ nanoparticles with a particle size of approximately 50 nm. researchgate.netmdpi.com In this method, an aqueous solution of cerium nitrate is mixed with a solution of sodium tungstate containing a surfactant (Triton-X 100). The mixture is then subjected to hydrothermal treatment in an autoclave. The resulting nanoparticles can be collected by filtration. researchgate.netmdpi.com
Co-precipitation is another method that has been employed for the synthesis of cerium tungstate nanostructures. researchgate.net This technique typically involves the simultaneous precipitation of cerium and tungstate ions from a solution, followed by calcination at high temperatures to form the desired crystalline phase. The morphology of the resulting particles can be influenced by the precipitation conditions and the subsequent heat treatment.
Table 4: Synthesis of Cerium Tungsten Oxide (Ce₂(WO₄)₃) Nanoparticles
| Synthesis Method | Precursors | Surfactant/Additive | Key Parameters | Resulting Morphology | Particle Size | Reference |
| Hydrothermal | Cerium nitrate, Sodium tungstate | Triton-X 100 | Stirring at room temperature for 3 h followed by hydrothermal treatment | Triangle-shaped nanoparticles | ~50 nm | researchgate.netmdpi.com |
| Co-precipitation | - | - | Precipitation followed by calcination | Nanostructures | - | researchgate.net |
There is a lack of specific reports on the fabrication of cerium tungsten oxide (Ce₂W₃O₁₂) thin films and coatings. However, a variety of techniques are available for the deposition of thin films of other metal oxides, which could potentially be adapted for Ce₂W₃O₁₂. These methods can be broadly categorized into physical vapor deposition (PVD) and chemical vapor deposition (CVD) techniques. researchgate.netmdpi.comyoutube.comrsc.orgmdpi.com
Common PVD techniques include:
Sputtering: In this method, a target of the desired material is bombarded with high-energy ions, causing atoms to be ejected and deposited onto a substrate. mdpi.com
Pulsed Laser Deposition (PLD): A high-power laser is used to ablate a target material, creating a plasma plume that deposits a thin film on a substrate. researchgate.net
CVD involves the chemical reaction of volatile precursors on a heated substrate to form a solid film.
The choice of deposition technique would depend on the desired film thickness, uniformity, crystallinity, and the specific application. For instance, sputtering is a well-established method for depositing a wide range of materials with good control over film properties. mdpi.com The development of Ce₂W₃O₁₂ thin films would require the optimization of deposition parameters such as substrate temperature, pressure, and precursor flow rates (for CVD) or sputtering power (for PVD).
Structural Characterization and Analysis of Cerium Tungsten Oxide Ce2w3o12
Crystallographic Structure Determination
The determination of the crystallographic structure of cerium tungsten oxide is fundamental to understanding its properties. This is primarily achieved through a combination of X-ray and electron diffraction techniques.
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a cornerstone technique for probing the crystalline nature of materials. For cerium tungsten oxide, XRD analysis provides critical information about its phase composition, structural parameters, crystallite size, and internal strain.
Research has shown that cerium tungsten oxide can exist in various crystalline forms. The specific phase adopted is often dependent on the synthesis conditions. Through XRD, different phases such as monoclinic, tetragonal, scheelite-type, and fluorite-type structures have been identified in related cerium and tungsten oxide systems. For instance, studies on cerium oxide nanoparticles have revealed the existence of both face-centered cubic (fcc) and body-centered tetragonal (bct) phases. researchgate.net Similarly, tungsten oxide thin films have been characterized with a monoclinic structure. researchgate.net The interaction between cerium and tungsten oxides can lead to the formation of complex structures, and XRD is essential for distinguishing between these potential crystalline arrangements.
To obtain precise structural information from powder XRD data, the Rietveld refinement method is employed. wikipedia.orgmalvernpanalytical.com This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of various parameters. wikipedia.org These parameters include lattice constants, atomic positions, and site occupancy factors. The successful application of Rietveld refinement provides a detailed and accurate model of the crystal structure of Ce2W3O12. The quality of the refinement is crucial for a comprehensive understanding of the material's atomic arrangement. malvernpanalytical.com
Electron Diffraction Techniques
In addition to XRD, electron diffraction techniques, often performed within a transmission electron microscope (TEM), provide complementary structural information. Selected area electron diffraction (SAED) patterns can be used to determine the crystal structure of individual nanoparticles or specific regions of a sample. High-resolution TEM (HRTEM) can even visualize the atomic lattice, providing direct evidence of the crystalline arrangement.
Microstructural and Morphological Investigations
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. For Ce2W3O12, SEM analysis reveals detailed information about its particle size, shape, and aggregation.
Studies have shown that the morphology of Ce2W3O12 can vary significantly depending on the synthesis method. For instance, Ce2W3O12 synthesized via a microwave-assisted route exhibits a flower-like morphology. In contrast, samples prepared through a high-temperature solid-state reaction method show irregular-shaped micro-sized particles. The morphology of Ce2W3O12 prepared by a co-precipitation method consists of agglomerated nanoparticles.
The calcination temperature also plays a crucial role in the final morphology. At lower temperatures, such as 600 °C, the particles tend to be smaller and more uniform. As the temperature increases to 800 °C and 1000 °C, the particles grow larger and begin to agglomerate, forming more compact structures. This sintering effect at higher temperatures leads to a reduction in the specific surface area of the material.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the visualization of the internal structure of Ce2W3O12 nanoparticles. TEM analysis complements SEM findings by offering a more detailed view of the primary particle size and shape.
TEM images of Ce2W3O12 often reveal that the larger structures observed in SEM are composed of smaller, aggregated nanoparticles. For example, the flower-like structures seen under SEM are shown by TEM to be assemblies of smaller nanoparticles. The size of these primary nanoparticles can be accurately measured from TEM images, often found to be in the range of tens of nanometers.
High-Resolution Transmission Electron Microscopy (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) is employed to investigate the crystalline nature of Ce2W3O12 at the atomic level. HRTEM images can reveal the lattice fringes of the material, providing direct evidence of its crystallinity and allowing for the measurement of interplanar spacing.
HRTEM analysis of Ce2W3O12 has confirmed its well-crystallized nature. The measured lattice fringe spacing from HRTEM images can be correlated with the crystallographic planes identified by X-ray diffraction (XRD). For example, a d-spacing of 0.315 nm has been observed, which corresponds to the (222) plane of the orthorhombic phase of Ce2W3O12. This detailed structural information is vital for understanding the material's properties at a fundamental level.
Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Composition and Homogeneity
Energy Dispersive X-ray Spectroscopy (EDS or EDAX), often coupled with SEM or TEM, is used to determine the elemental composition of Ce2W3O12 and to verify its homogeneity. EDS analysis confirms the presence of Cerium (Ce), Tungsten (W), and Oxygen (O) in the synthesized material.
The quantitative results from EDS are used to confirm the stoichiometry of the compound. The atomic percentages of Ce, W, and O are measured and compared to the theoretical values for Ce2W3O12. This analysis is crucial for ensuring that the desired compound has been synthesized without significant impurities. EDS mapping can also be performed to visualize the spatial distribution of the constituent elements, demonstrating their uniform distribution throughout the sample and confirming the homogeneity of the material.
Table 1: Representative EDS Data for Ce2W3O12
| Element | Atomic % (Theoretical) | Atomic % (Experimental) |
| Ce | 11.76 | Varies with synthesis |
| W | 17.65 | Varies with synthesis |
| O | 70.59 | Varies with synthesis |
Note: Experimental values can vary depending on the synthesis method and measurement conditions.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for probing the electronic structure, chemical states, and vibrational properties of Ce2W3O12.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition and chemical states of the atoms on the surface of Ce2W3O12.
The high-resolution XPS spectrum of Ce 3d is complex due to the presence of multiple final state effects. It is typically deconvoluted into several peaks corresponding to the Ce3+ and Ce4+ oxidation states. The presence of both Ce3+ and Ce4+ on the surface is a common feature of cerium-containing oxides and is crucial for their catalytic and electrochemical properties. The relative concentrations of Ce3+ and Ce4+ can be estimated from the areas of the corresponding peaks.
The W 4f spectrum shows a doublet corresponding to W 4f7/2 and W 4f5/2, which is characteristic of the W6+ oxidation state in a tungstate (B81510) environment. The O 1s spectrum can often be deconvoluted into two or more peaks. The main peak at lower binding energy is attributed to the lattice oxygen in the Ce-O-W bonds, while peaks at higher binding energies can be assigned to surface-adsorbed oxygen species, such as hydroxyl groups or chemisorbed oxygen.
Table 2: Typical Binding Energies from XPS Analysis of Ce2W3O12
| Element | Orbital | Binding Energy (eV) | Oxidation State |
| Ce | 3d | 880-920 | Ce3+, Ce4+ |
| W | 4f7/2 | ~35.5 | W6+ |
| W | 4f5/2 | ~37.6 | W6+ |
| O | 1s | ~530.2 | Lattice Oxygen |
| O | 1s | >531 | Adsorbed Oxygen |
Note: Binding energies can shift slightly depending on the specific chemical environment and instrument calibration.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to its crystal structure and local atomic arrangement.
The Raman spectrum of Ce2W3O12 is characterized by a series of distinct peaks that correspond to the vibrational modes of the tungstate groups (WO6). The most intense peaks are typically observed in the high-frequency region (700-1000 cm-1) and are assigned to the symmetric and asymmetric stretching modes of the W-O bonds within the WO6 octahedra. The peaks in the mid-frequency range (300-500 cm-1) are attributed to the bending modes of the O-W-O bonds. The low-frequency region (below 300 cm-1) contains peaks related to the lattice modes, which involve the vibrations of the entire crystal lattice, including the external modes of the tungstate ions and the vibrations of the Ce3+ cations.
The positions and widths of the Raman peaks can be influenced by factors such as crystallinity, particle size, and strain. Therefore, Raman spectroscopy is a valuable tool for monitoring the structural evolution of Ce2W3O12 during synthesis and processing.
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of Ce₂W₃O₁₂ at elevated temperatures.
The TGA curve for a precursor to Ce₂W₃O₁₂ would typically show initial weight loss at lower temperatures (around 100-200 °C) corresponding to the removal of adsorbed or hydrated water. In the case of Ce₂W₃O₁₂ itself, it is expected to be thermally stable over a significant temperature range. Studies on related compounds like AgCe(WO₄)₂ indicate that Ce₂(WO₄)₃ is formed as a decomposition product and is stable in the temperature range of 500 °C to 700 °C. Significant weight loss for Ce₂W₃O₁₂ would only be expected at very high temperatures, likely leading to the formation of stable oxides. The derivative thermogravimetric (DTG) curve would show the temperatures at which the rate of mass loss is at its maximum.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. This technique identifies exothermic (heat releasing) and endothermic (heat absorbing) processes.
For Ce₂W₃O₁₂, DTA would reveal information about phase transitions, crystallization, and decomposition. The initial dehydration process, if any, would be represented by an endothermic peak. In the high-temperature region, any decomposition of Ce₂W₃O₁₂ would likely be an endothermic process. Conversely, crystallization events or certain chemical reactions can be exothermic. For example, the thermal decomposition of cerium(III) butanoate, pentanoate, and hexanoate (B1226103) salts involves melting transitions (endothermic) prior to decomposition, which ultimately yields CeO₂ through a cerium oxycarbonate intermediate. dtu.dk The DTA curve for Ce₂W₃O₁₂ is expected to show high thermal stability, with significant thermal events occurring only at very high temperatures, consistent with the stability observed in related tungstate materials.
Computational and Theoretical Investigations of Cerium Tungsten Oxide Ce2w3o12
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of materials like cerium tungsten oxide. By solving the quantum mechanical equations that govern electron behavior, DFT can predict a wide range of material characteristics with a high degree of accuracy. mpg.de
DFT calculations are instrumental in determining the electronic structure, which governs the electrical and optical behavior of Ce₂W₃O₁₂. These calculations typically involve determining the band structure and the density of states (DOS). flapw.deresearchgate.net
The band structure describes the ranges of energy that an electron is allowed to have within the crystal, known as energy bands, and the ranges of energy that are forbidden, known as band gaps. nanoacademic.com The calculation of the band structure for Ce₂W₃O₁₂ reveals whether it behaves as a conductor, semiconductor, or insulator. researchgate.net For semiconductors, a crucial parameter obtained is the band gap energy, which is the minimum energy required to excite an electron from the valence band to the conduction band. scispace.com The nature of the band gap, whether direct or indirect, is also determined, which has implications for its use in optical devices. scispace.com
The density of states (DOS) provides information about the number of available electronic states at each energy level. flapw.de By analyzing the total DOS and the projected density of states (PDOS), the contributions of individual atomic orbitals (e.g., Ce 4f, W 5d, O 2p) to the valence and conduction bands can be identified. arxiv.orgresearchgate.net This information is vital for understanding chemical bonding and the roles of different elements in the electronic properties of Ce₂W₃O₁₂. scispace.com For instance, in many oxides, the valence band is primarily composed of oxygen p-orbitals, while the conduction band is formed from the metal d-orbitals. scispace.com
Table 1: Representative Data from Electronic Structure Calculations for Oxides
| Property | Description | Typical Information Yielded |
| Band Gap (Eg) | The energy difference between the valence band and the conduction band. | Determines the material's conductivity and optical absorption spectrum. scispace.com |
| Density of States (DOS) | The number of electronic states per unit energy range. | Reveals the distribution of electrons and the nature of bonding. flapw.de |
| Projected DOS (PDOS) | The contribution of each atomic orbital to the total DOS. | Identifies the specific orbitals involved in electronic transitions. arxiv.orgresearchgate.net |
This table provides a generalized overview of the type of data obtained from DFT-based electronic structure calculations.
DFT is a powerful tool for predicting and interpreting the optical properties of Ce₂W₃O₁₂ by calculating the frequency-dependent dielectric function. batop.deresearchgate.net The dielectric function, ε(ω), is a complex quantity that describes how a material responds to an electromagnetic field and is fundamental to understanding its optical behavior. batop.de
The imaginary part of the dielectric function is directly related to the absorption of light by the material. researchgate.net Peaks in the imaginary part of the dielectric function correspond to electronic transitions between occupied and unoccupied states. researchgate.net From the dielectric function, other important optical properties such as the refractive index, extinction coefficient, absorption coefficient, and reflectivity can be derived. researchgate.netyoutube.com
DFT calculations can elucidate the origin of specific features in the optical spectra by linking them to particular electronic transitions identified in the band structure. researchgate.net This allows for a detailed interpretation of experimental optical measurements and provides insights into how the electronic structure dictates the material's interaction with light.
Table 2: Key Optical Properties Derived from DFT Calculations
| Optical Property | Description |
| Dielectric Function (ε) | Describes the material's response to an electric field. batop.de |
| Refractive Index (n) | The ratio of the speed of light in a vacuum to its speed in the material. youtube.com |
| Extinction Coefficient (k) | A measure of the absorption of light at a particular wavelength. |
| Absorption Coefficient (α) | Quantifies the extent to which light is absorbed by the material. researchgate.net |
| Reflectivity (R) | The fraction of incident light that is reflected from the surface. youtube.com |
This table outlines the primary optical properties that can be calculated using DFT.
DFT simulations are crucial for investigating the formation and behavior of point defects, such as vacancies and interstitials, in the Ce₂W₃O₁₂ crystal lattice. arxiv.org These defects can significantly influence the material's properties.
The formation energy of a defect is a key parameter calculated using DFT, which indicates the thermodynamic stability of that defect. researchgate.net A lower formation energy suggests that the defect is more likely to occur. For example, the formation energy of an oxygen vacancy can be calculated to understand the material's potential for oxygen storage and release. researchgate.net
DFT can also be used to model the behavior of defects, including their migration pathways and activation energies. This information is essential for understanding processes like ionic conductivity and diffusion. Furthermore, DFT can predict how defects alter the local electronic structure, which can create localized states within the band gap and affect the material's electrical and optical properties. arxiv.org
The study of lattice dynamics and vibrational properties through DFT provides insight into the thermal properties and structural stability of Ce₂W₃O₁₂. This is primarily achieved by calculating the phonon dispersion curves and the phonon density of states. fiveable.melibretexts.org
Phonons are quantized modes of vibration that propagate through the crystal lattice. libretexts.org The phonon dispersion curves plot the phonon frequencies against the wave vector along high-symmetry directions in the Brillouin zone. fiveable.meresearchgate.net The shape of these curves reveals important information about the interatomic forces and the stability of the crystal structure. youtube.com The presence of imaginary frequencies (negative phonon frequencies) in the dispersion curves can indicate a dynamic instability in the crystal lattice. youtube.com
The phonon density of states provides the number of vibrational modes at each frequency. researchgate.net This is essential for calculating thermodynamic properties such as the vibrational entropy and the heat capacity of the material. By analyzing the contributions of different atoms to the phonon modes, one can understand how each element participates in the lattice vibrations. For materials that exhibit negative thermal expansion, such as some tungstates, analysis of the phonon modes can identify the specific vibrations responsible for this unusual behavior. researchgate.net
DFT calculations can be used to simulate spectroscopic responses, which can then be compared with experimental data for validation and interpretation. A common example is the simulation of X-ray diffraction (XRD) patterns.
By starting with a theoretically optimized crystal structure of Ce₂W₃O₁₂, the expected XRD pattern can be calculated. This simulated pattern, including the positions and relative intensities of the diffraction peaks, can be directly compared with experimental XRD data. This comparison helps to confirm the crystal structure and phase purity of a synthesized material. Any discrepancies between the simulated and experimental patterns can indicate the presence of impurities, strain, or a different crystal structure than initially assumed.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful computational method to study the time-dependent behavior of Ce₂W₃O₁₂ at the atomic scale. mdpi.comarxiv.org By solving the classical equations of motion for a system of atoms, MD can simulate the trajectories of atoms and molecules over time, offering insights into dynamic processes that are not accessible through static DFT calculations. nih.gov
MD simulations are particularly useful for investigating phenomena such as:
Ion transport and diffusion: By tracking the movement of ions within the Ce₂W₃O₁₂ lattice over time, MD can be used to calculate diffusion coefficients and elucidate the mechanisms of ionic conductivity. d-nb.inforesearchgate.net This is especially relevant for applications in solid electrolytes and fuel cells.
Thermal expansion: MD simulations can predict the coefficient of thermal expansion by monitoring the change in the volume of the simulation cell as a function of temperature. njit.edu This is critical for understanding the thermomechanical stability of the material, especially in tungstates known for their unusual thermal expansion properties.
Structural phase transitions: By simulating the system at different temperatures and pressures, MD can be used to observe and characterize structural phase transitions.
Mechanical properties: MD simulations can be employed to study the response of Ce₂W₃O₁₂ to external stress, allowing for the calculation of elastic constants and the investigation of deformation and fracture mechanisms. arxiv.org
Radiation damage: MD is a primary tool for simulating the effects of irradiation on materials. mdpi.comaps.orgarxiv.org It can model the entire process of a collision cascade, from the initial impact of a high-energy particle to the formation and evolution of defects. mdpi.com
First-Principles Calculations and Atomistic Modeling
First-principles calculations, rooted in quantum mechanics, serve as a powerful tool for elucidating the intrinsic electronic and structural properties of cerium tungsten oxide (Ce₂W₃O₁₂) without reliance on experimental parameters. These computational methods, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental mechanisms that govern the material's unique characteristics.
Atomistic modeling allows for the simulation of the behavior of individual atoms within the Ce₂W₃O₁₂ lattice, providing insights into its dynamic processes. These simulations are crucial for understanding phenomena such as thermal expansion and phase stability. Theoretical studies have investigated the relative phase stabilities of tungsten oxides from both mechanical and thermodynamic perspectives. materialsmodeling.org For instance, calculations have shown that while tungsten trioxide (WO₃) is thermodynamically stable compared to tungsten dioxide, it is not as dynamically stable. materialsmodeling.org
First-principles calculations have been employed to study the formation and migration energies of oxygen in tungsten and its oxides. materialsmodeling.org These studies reveal that oxygen interstitials have low formation and migration energies in tungsten, often pairing up to form stable clusters. materialsmodeling.org Conversely, within the oxide phases, oxygen vacancies are associated with high formation energies. materialsmodeling.org Such computational insights are vital for predicting material behavior under various conditions, including the high-temperature environments where Ce₂W₃O₁₂ might be used.
The table below summarizes key parameters often derived from first-principles calculations for materials in the tungsten oxide family.
| Calculated Property | Typical Focus of Investigation | Significance |
| Lattice Parameters | Determination of the equilibrium crystal structure (e.g., monoclinic, orthorhombic). | Foundational for all other solid-state calculations and understanding structural stability. |
| Bond Lengths & Angles | Analysis of Ce-O and W-O bond characteristics. | Provides insight into the rigidity of polyhedra, which is linked to thermal expansion properties. |
| Electronic Band Structure | Calculation of the electronic band gap and density of states (DOS). | Determines the material's electronic conductivity and optical absorption properties. |
| Phonon Dispersion Curves | Simulation of lattice vibrations. | Identifies vibrational modes responsible for properties like negative thermal expansion (NTE). |
This table is a representative example of data derived from computational studies on related tungsten oxide systems.
Computational Design of Advanced Cerium Tungsten Oxide Materials
Computational design leverages theoretical models and simulations to strategically create new materials with specific, enhanced properties. mit.edu This forward-looking approach accelerates materials discovery by predicting the outcomes of modifications to the Ce₂W₃O₁₂ structure before undertaking costly and time-consuming laboratory synthesis. mit.eduresearchgate.net
One primary area of computational design for Ce₂W₃O₁₂ involves creating composites and doped variants to tailor its functional properties, such as its coefficient of thermal expansion or its performance in electronic applications. For example, density-functional theory (DFT) simulations can be used to investigate how doping tungsten oxide with cerium can form new Ce-O coordination bonds, potentially improving structural stability and electrochemical properties for applications like electrochromic devices. rsc.org
Researchers use computational methods to create virtual models of new materials and employ algorithms to identify the optimal combination of properties for a given application. mit.edu This includes simulating the effects of introducing different elements (dopants) into the Ce₂W₃O₁₂ lattice or combining it with other materials to form composites. For instance, computational models can explore how incorporating nanoparticles or creating specific nanostructures might enhance performance. nih.govresearchgate.net A study on Ce-doped tungsten oxide nanowires showed that varying the Ce/W molar ratio led to morphological changes and improved electrochromic performance, demonstrating the potential for computational guidance in optimizing these materials. nih.govresearchgate.net
The following table illustrates how computational design can be applied to create advanced materials based on cerium and tungsten oxides for various applications.
| Designed Material System | Computational Goal | Predicted or Observed Enhancement | Potential Application |
| Ce-doped WO₃ | Investigate the formation of new Ce-O bonds and their effect on Li+ diffusion. | Increased Li+ diffusion rate by 2.6 times compared to pure WO₃. rsc.org | Electrochromic Devices rsc.org |
| Ce-doped W₁₈O₄₉ Nanowires | Determine the effect of Ce/W molar ratio on morphology and optical contrast. | Higher optical contrast (up to 49.7%) compared to pure W₁₈O₄₉ (37.4%). nih.gov | Smart Windows, Displays nih.gov |
| CeO₂-modified Composites | Enhance corrosion resistance and mechanical properties of coatings. | Introduction of cerium oxide can act as a corrosion inhibitor. acs.org | Protective Coatings acs.org |
This table showcases examples of how computational design is used to predict and verify the properties of advanced materials containing cerium and tungsten oxides.
Defect Chemistry and Non Stoichiometry in Cerium Tungsten Oxide Ce2w3o12
Oxygen Vacancy Formation and Migration Mechanisms
The formation of oxygen vacancies is a defining characteristic of cerium-containing oxides. This process is crucial for applications such as catalysis and ionic conduction. In cerium-based oxides, an oxygen vacancy is created by the removal of a neutral oxygen atom from its lattice position (Oₒ). To maintain charge neutrality within the crystal structure, two adjacent tetravalent cerium ions (Ce⁴⁺) are reduced to the trivalent state (Ce³⁺). This process can be represented using Kröger-Vink notation as:
Oₒ → Vö + ½O₂(g) + 2e'
These two electrons (e') become localized on cerium ions:
2Ce⁴⁺ + 2e' → 2Ce³⁺
2Ce⁴⁺ + Oₒ → 2Ce³⁺ + Vö + ½O₂(g)
In mixed oxides like cerium tungsten oxide, the presence of tungsten influences this process. Studies on ceria-supported tungsten oxide (W/CeO₂) catalysts have shown that the interaction between tungsten and cerium oxide can increase the concentration of Ce³⁺ ions, which in turn leads to a higher number of oxygen vacancies. acs.org The presence of defects and cracks on the surface of ceriated tungsten materials can also serve as sites for vacancy formation. d-nb.info
Redox Chemistry of Cerium (Ce³⁺/Ce⁴⁺ Transition)
The ability of cerium to reversibly switch between the +3 and +4 oxidation states is central to the defect chemistry and functionality of Ce₂W₃O₁₂. mdpi.com This Ce³⁺/Ce⁴⁺ redox couple enables the material to store and release oxygen, a key feature for catalytic applications and oxygen sensing. acs.orgrsc.org The equilibrium between these two oxidation states is directly linked to the concentration of oxygen vacancies; the presence of a Ce³⁺ ion indicates the localization of an electron that compensates for a nearby defect, such as an oxygen vacancy.
The redox potential of the Ce³⁺/Ce⁴⁺ couple can be influenced by factors such as temperature and the chemical environment. researchgate.netresearchgate.net In Ce-W mixed oxides, the presence of tungsten affects the electronic structure and, consequently, the redox properties of cerium. For instance, in tungsten-based electrodes containing dispersed cerium oxide, the unique ability of cerium to switch between oxidation states acts as an oxygen storage center, creating active sites and improving sensor sensitivity. d-nb.info Characterization of these materials confirms the simultaneous presence of CeO₂ (containing Ce⁴⁺) and Ce₂O₃ (containing Ce³⁺). d-nb.info
The interplay within the Ce³⁺/Ce⁴⁺ redox cycle is a critical factor in the performance of Ce-W oxide catalysts. The enhanced oxygen storage capacity and optimized redox ability are considered key for their impressive performance in applications like the selective catalytic reduction (SCR) of nitrogen oxides. acs.org
Influence of Doping on Defect Concentrations
The concentration of intrinsic defects like oxygen vacancies in Ce₂W₃O₁₂ can be extrinsically controlled through doping. This involves the intentional substitution of host cations (Ce or W) with aliovalent ions (ions with a different charge). This strategy is widely used to tailor the properties of functional oxides. magtech.com.cn
While specific doping studies on Ce₂W₃O₁₂ are limited, the principles can be understood from studies on related ceria-based materials. Doping can be broadly categorized as:
Acceptor Doping: Substituting a host cation with a dopant of lower valence. For example, if Ce⁴⁺ were substituted by a trivalent cation (M³⁺), an oxygen vacancy would be created to maintain charge neutrality (2Ce⁴⁺ → 2M³⁺ + Vö). This type of doping generally increases the oxygen vacancy concentration, which can enhance ionic conductivity. Studies on acceptor-doped PZT, for instance, show an enhanced amount of oxygen vacancies. mdpi.com Similarly, introducing smaller, lower-valence cations like Fe³⁺ into the ceria lattice is a known method to increase the concentration of oxygen vacancies. magtech.com.cn
Donor Doping: Substituting a host cation with a dopant of higher valence. For instance, if W⁶⁺ were substituted by a heptavalent cation, the excess positive charge would be compensated by a decrease in the concentration of positively charged oxygen vacancies or by the formation of electron-compensating defects. Donor doping typically suppresses the oxygen vacancy concentration. mdpi.com
Co-doping with multiple elements can create more complex defect structures, potentially leading to synergistic effects. lum.lvresearchgate.net The table below illustrates the conceptual effect of different types of dopants on the oxygen vacancy concentration in a cerium tungsten oxide matrix.
| Doping Type | Substitution Example | Charge Compensation Mechanism | Effect on Oxygen Vacancy Conc. ([Vö]) |
|---|---|---|---|
| Acceptor (on Ce site) | M³⁺ for Ce⁴⁺ | Creation of Vö | Increase |
| Acceptor (on W site) | M⁵⁺ for W⁶⁺ | Creation of Vö | Increase |
| Donor (on Ce site) | M⁵⁺ for Ce⁴⁺ | Consumption of Vö / electron creation | Decrease |
| Donor (on W site) | M⁷⁺ for W⁶⁺ | Consumption of Vö / electron creation | Decrease |
| Isovalent (on Ce site) | M⁴⁺ for Ce⁴⁺ | Lattice strain effects | Minor change, depends on ion size |
Relationship between Non-stoichiometry and Functional Performance
The functional performance of cerium tungsten oxide is directly governed by its non-stoichiometry, typically denoted as Ce₂W₃O₁₂-δ, where 'δ' represents the oxygen deficiency. This deviation from ideal stoichiometry is a measure of the concentration of oxygen vacancies and the corresponding Ce³⁺ ions. frontiersin.org The ability to control δ is crucial for optimizing the material's properties for specific applications.
A clear correlation exists between the defect structure and the material's functional properties:
Catalytic Activity: The catalytic performance of Ce-W mixed oxides is strongly linked to non-stoichiometry. A higher concentration of oxygen vacancies and a dynamic Ce³⁺/Ce⁴⁺ redox couple provide active sites for reactant adsorption and facilitate redox reactions. acs.org For example, in the catalytic oxidation of soot, the formation of a Ce-Fe solid solution creates oxygen vacancies that act as sites for absorbing and activating oxygen, enhancing performance. pku.edu.cn
Ionic and Electronic Conductivity: Oxygen vacancies are the charge carriers for ionic conduction. Therefore, an increase in δ generally leads to higher oxide-ion conductivity, a desirable property for applications like solid oxide fuel cells (SOFCs) or oxygen sensors. Concurrently, the presence of Ce³⁺ ions, which are localized electronic states, provides a pathway for electronic conduction via polaron hopping. The total conductivity of the material is a sum of these ionic and electronic contributions.
Sensing Properties: The electrical resistance of non-stoichiometric oxides is often sensitive to the partial pressure of surrounding gases. The enhanced sensitivity of ceriated tungsten electrodes for pH sensing is attributed to the redox couple and the presence of active defect sites on the surface. d-nb.info
The relationship between the dominant defects in Ce₂W₃O₁₂-δ and its functional properties is summarized in the table below.
| Defect | Associated Non-stoichiometry (δ) | Impact on Functional Performance | Relevant Application Area |
|---|---|---|---|
| Oxygen Vacancy (Vö) | Increases with δ | Increases oxide-ion conductivity; provides active sites for catalysis. | SOFCs, Oxygen Membranes, Catalysis |
| Trivalent Cerium (Ce³⁺) | Concentration is 2δ | Enables electronic (polaron) conduction; facilitates redox reactions. | Catalysis, Resistive Sensors, Electrodes |
| Acceptor Dopants | Can increase δ | Enhances ionic conductivity by creating extrinsic vacancies. | Solid Electrolytes |
| Donor Dopants | Can decrease δ | Suppresses ionic conductivity by reducing vacancy concentration. | Dielectrics, Electronic Conductors |
Phase Transitions in Cerium Tungsten Oxide Ce2w3o12 Systems
Temperature-Induced Crystallographic Transformations
The crystal structure of cerium tungsten oxide is sensitive to temperature variations, leading to crystallographic transformations. Studies on Ce₂(WO₄)₃ nanoparticles have shown that calcination at different temperatures influences their structural properties. The compound typically crystallizes in a monoclinic structure with the space group C2/c. researchgate.net
As-synthesized Ce₂(WO₄)₃ nanoparticles, when subjected to heat treatment, exhibit changes in their crystalline nature. Research indicates that with an increase in calcination temperature, the crystallite size of the nanoparticles tends to increase. A notable transformation occurs at approximately 800 °C, where, in addition to the primary monoclinic phase, a secondary phase identified as Ce₁₀W₂₂O₈₁ begins to emerge. researchgate.net This suggests a temperature-induced phase decomposition or transformation.
Further investigation using high-temperature X-ray diffraction (HTXRD) would be beneficial to fully elucidate the structural evolution and identify the precise transition temperatures and the nature of the high-temperature phases.
Table 1: Effect of Calcination Temperature on the Crystallite Size of Ce₂(WO₄)₃ Nanoparticles
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Observed Phases |
| As-synthesized | Varies with synthesis method | Monoclinic Ce₂(WO₄)₃ |
| 600 | Increased size | Monoclinic Ce₂(WO₄)₃ |
| 800 | Further increased size | Monoclinic Ce₂(WO₄)₃ + Ce₁₀W₂₂O₈₁ |
Note: The exact crystallite sizes are dependent on the specific synthesis conditions.
Electrochemistry-Induced Phase Transitions
The electrochemical behavior of cerium tungsten oxide has been explored, particularly in the context of its application in electrochemical sensors and supercapacitors. While these studies primarily focus on the material's performance, they provide insights into its redox activity, which can induce structural changes.
Cyclic voltammetry (CV) studies of Ce₂(WO₄)₃ electrodes reveal redox peaks corresponding to the Ce³⁺/Ce⁴⁺ couple. This indicates that the cerium ions within the tungstate (B81510) matrix can undergo oxidation and reduction upon the application of an electrochemical potential. Such changes in the oxidation state of the cerium cation can lead to local structural rearrangements to accommodate the change in ionic radius and charge.
Although direct evidence of a bulk phase transition in Ce₂(WO₄)₃ induced by electrochemical processes from the available literature is scarce, the observed redox activity suggests the potential for such transformations. Techniques like in-situ electrochemical X-ray diffraction could provide definitive evidence of any crystallographic phase changes occurring during electrochemical cycling.
Structural Distortions and Their Mechanisms
Cerium tungsten oxide, Ce₂(WO₄)₃, possesses a crystal structure that is a distorted variant of the ideal scheelite (CaWO₄) structure. The standard scheelite structure is tetragonal (space group I4₁/a), whereas Ce₂(WO₄)₃ adopts a more complex monoclinic structure (space group C2/c). researchgate.net This lower symmetry is a direct consequence of significant structural distortions.
The primary mechanism for this distortion is the accommodation of two different cations, Ce³⁺ and a vacancy, on the Ca²⁺ site of the parent scheelite structure, along with the specific coordination requirements of the tungsten atoms. The formula can be written as (Ce₂□)(WO₄)₃, where □ represents a vacancy. This leads to a complex arrangement of the [WO₄] tetrahedra and the coordination polyhedra around the cerium ions.
Table 2: Crystallographic Data for Monoclinic Ce₂(WO₄)₃
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 7.796 |
| b (Å) | 11.696 |
| c (Å) | 11.564 |
| β (°) | 109.2 |
| Volume (ų) | 995.1 |
Data obtained from the Materials Project database.
Incommensurate Modulations in Scheelite-Type Structures
A fascinating aspect of the structural complexity in some tungstates with a scheelite-type framework is the presence of incommensurate modulations. These modulations arise from a periodic distortion of the crystal lattice that does not have a simple integer relationship with the underlying basic unit cell.
In the case of rare-earth tungstates with the general formula RE₂(WO₄)₃, including the cerium compound, these incommensurate modulations are driven by the ordering of the rare-earth cations and the stoichiometric vacancies on the A-site of the scheelite structure. This ordering creates a long-range periodic potential that modulates the atomic positions throughout the crystal.
For tungstates like Ce₂(WO₄)₃, a (3+1)D incommensurately modulated structure has been reported. The symmetry of such structures is described by a higher-dimensional superspace group. For certain rare-earth tungstates, the monoclinic superspace group I2/c(α,β,0)00 has been identified. The modulation vector q = αa * + βb * describes the direction and periodicity of the modulation in reciprocal space. The presence of these incommensurate modulations has a profound effect on the physical properties of the material.
Future Research Directions and Emerging Paradigms for Cerium Tungsten Oxide Ce2w3o12
Development of Green and Sustainable Synthesis Methods
The future of materials science is intrinsically linked to sustainable development. For Ce2W3O12, a significant research thrust is the development of green synthesis methods that are environmentally benign, cost-effective, and scalable. mdpi.com Traditional synthesis routes often involve high temperatures and hazardous chemicals. researchgate.net In contrast, green chemistry approaches utilize biological systems, such as plant extracts or microorganisms, which provide natural reducing and stabilizing agents. mdpi.comfrontiersin.org
Plant-based green synthesis is particularly promising due to its simplicity and the wide availability of diverse plant life. mdpi.com Extracts from various plant parts—leaves, fruits, roots, and seeds—contain a rich mixture of phytochemicals like flavonoids, terpenoids, and polyphenols that can efficiently reduce metal precursors and cap the resulting nanoparticles to prevent agglomeration. mdpi.comfrontiersin.org For instance, green methods have been successfully employed for the synthesis of both cerium oxide (CeO2) and tungsten oxide (WO3) nanoparticles individually. nih.govresearchgate.net Aqueous extracts from plants like Morinda citrifolia, Abelmoschus esculentus, and Euphorbia amygdaloides have been used to produce CeO2 and Ce2O3 nanoparticles. nih.govmdpi.comnih.gov Similarly, gelatin has been used as a green stabilizing agent for the synthesis of WO3 nanosheets. researchgate.net
Future research will focus on adapting these bio-inspired protocols for the one-pot synthesis of the ternary Ce2W3O12 compound. This involves the careful selection of plant extracts or biopolymers that can co-precipitate cerium and tungsten ions in the desired stoichiometric ratio. frontiersin.org Key parameters such as pH, temperature, precursor concentration, and extract volume will need to be optimized to control the phase purity, crystallinity, size, and morphology of the final product. frontiersin.org The use of biopolymers like starch, agarose, or chitosan (B1678972) as templates or capping agents also represents a viable and economical green strategy for preparing Ce2W3O12 with controlled characteristics. mdpi.comsemanticscholar.orgnih.gov
Table 1: Examples of Green Synthesis Methods for Constituent Oxides
| Target Oxide | Green Resource/Method | Precursor(s) | Key Finding/Particle Size |
|---|---|---|---|
| Cerium Oxide (CeO2/Ce2O3) | Morinda citrifolia (Noni) leaf extract | Cerium(III) nitrate (B79036) hexahydrate | Produced CeO2 NPs with strong antibacterial and anticancer properties. nih.gov |
| Cerium Oxide (CeO2) | Abelmoschus esculentus (Okra) extract | Cerium(III) nitrate hexahydrate | Synthesized CeO2 NPs effective for wound healing and exhibiting cytotoxicity against HeLa cells. mdpi.com |
| Cerium Oxide (Ce2O3) | Euphorbia amygdaloides extract | Cerium(III) nitrate | Formed Ce2O3 NPs with an average diameter of 8.6-10.5 nm and antioxidant activity. nih.gov |
| Cerium Oxide (CeO2) | Centella asiatica leaf extract | Cerium nitrate hexahydrate | Resulted in CeO2 NPs with neuroprotective potential against oxidative stress. nih.gov |
| Tungsten Oxide (WO3) | Gelatin (Sol-gel method) | Sodium Tungstate (B81510) (Na2WO4) | Produced WO3 nanosheets with 95% photocatalytic degradation of methylene (B1212753) blue. researchgate.net |
Integration with Advanced Technologies
The unique electronic and optical properties of Ce2W3O12 make it a candidate for integration into a variety of advanced technologies. Future research will explore its potential in areas such as photocatalysis, sensing, and energy storage. The combination of tungsten and cerium in a single-phase oxide can lead to synergistic effects, enhancing performance beyond that of the individual oxides.
For example, co-doping titania (TiO2) with tungsten and cerium has been shown to create a nanophotocatalyst capable of degrading atrazine (B1667683) herbicide with 99.1% efficiency under UV light. researchgate.net This suggests that Ce2W3O12 itself could be a potent photocatalyst for water remediation by breaking down persistent organic pollutants. researchgate.net Its integration into water purification systems, either as a suspension or immobilized on a substrate, represents a key future application.
Furthermore, the integration of Ce2W3O12 into sensor devices for detecting various gases or biomolecules is another promising avenue. The high surface area of nanostructured Ce2W3O12 and the redox activity of cerium ions (Ce3+/Ce4+) could be harnessed to create highly sensitive and selective sensors. Research will need to focus on fabricating reliable sensor architectures and understanding the interaction mechanisms between the oxide surface and target analytes.
Rational Design of Hybrid and Multifunctional Materials
To further enhance its properties and unlock new functionalities, future research will focus on the rational design of hybrid materials based on Ce2W3O12. This involves combining Ce2W3O12 with other materials, such as polymers, carbon nanostructures (e.g., graphene, carbon nanotubes), or other metal oxides, to create composites with tailored characteristics.
For instance, creating a composite of Ce2W3O12 with a conductive polymer could improve charge separation and transport, boosting its efficiency in photocatalytic or photoelectrochemical applications. Dispersing Ce2W3O12 nanoparticles within a polymer matrix could also lead to hybrid materials with enhanced mechanical strength and added functionalities, such as UV-shielding or antimicrobial properties.
Another approach is the design of heterostructures by interfacing Ce2W3O12 with another semiconductor material. As seen in the W-Ce co-doped TiO2 system, creating such interfaces can promote efficient charge transfer and reduce electron-hole recombination, which is critical for photocatalysis. researchgate.net Future work could explore Ce2W3O12/TiO2, Ce2W3O12/ZnO, or Ce2W3O12/g-C3N4 heterojunctions to create highly efficient photocatalytic systems.
Advanced In-situ Characterization Techniques for Dynamic Processes
Understanding the behavior of Ce2W3O12 under operational conditions is crucial for optimizing its performance and designing better materials. Conventional characterization techniques often examine materials under static, ex-situ conditions, which may not represent their true state during a reaction. Advanced in-situ characterization methods have become indispensable tools for observing the dynamic evolution of a material's structure and properties in real-time. mdpi.com
Techniques such as in-situ X-ray diffraction (XRD) and in-situ X-ray absorption spectroscopy (XAS) can provide real-time information on the crystalline phase, lattice parameters, and the local atomic and electronic structure of Ce2W3O12 during processes like catalysis or thermal treatment. mdpi.comresearchgate.netnsf.gov This allows researchers to identify active phases, observe phase transitions, and understand degradation mechanisms as they happen. mdpi.com
In-situ vibrational spectroscopies, like Raman and Fourier-transform infrared (FTIR) spectroscopy, are powerful for probing the catalyst surface and identifying adsorbed species and reaction intermediates at the catalyst-electrolyte interface. researchgate.netnsf.gov For studying Ce2W3O12 in a photocatalytic reaction, these techniques could reveal the mechanism of pollutant degradation on its surface. In-situ transmission electron microscopy (TEM) offers the ability to visualize morphological and structural changes at the nanoscale under reaction conditions, providing direct evidence of processes like particle sintering or surface reconstruction. nsf.govyoutube.com Applying these sophisticated techniques will be paramount to uncovering the structure-activity relationships that govern the functionality of Ce2W3O12. nih.gov
Table 2: Advanced In-situ Techniques for Studying Ce2W3O12
| Technique | Type of Information Provided | Potential Application for Ce2W3O12 |
|---|---|---|
| In-situ X-ray Diffraction (XRD) | Real-time changes in crystalline phase, lattice parameters, and crystallite size. mdpi.comnsf.gov | Monitoring phase stability and structural transformations during catalytic reactions or temperature changes. |
| In-situ X-ray Absorption Spectroscopy (XAS) | Information on oxidation states, coordination numbers, and interatomic distances. researchgate.netnsf.gov | Tracking the redox state of cerium (Ce3+/Ce4+) and tungsten ions under operational conditions. |
| In-situ Raman/FTIR Spectroscopy | Identification of molecular vibrations, surface adsorbates, and reaction intermediates. researchgate.net | Elucidating reaction mechanisms at the catalyst surface during photocatalysis or sensing. |
| In-situ Transmission Electron Microscopy (TEM) | Real-time imaging of morphology, particle size, and atomic-scale structural dynamics. nsf.govyoutube.com | Visualizing nanoparticle growth, aggregation, or surface reconstruction during synthesis or catalysis. |
| Differential Electrochemical Mass Spectrometry (DEMS) | Detection and quantification of volatile reaction products and intermediates. nsf.gov | Identifying gaseous products formed during electrocatalytic or photoelectrochemical processes. |
Predictive Modeling and Machine Learning Approaches in Materials Discovery
The traditional trial-and-error approach to materials discovery is often slow and resource-intensive. innovations-report.comanl.gov The emergence of predictive modeling and machine learning (ML) offers a new paradigm to accelerate this process. researchgate.net By training algorithms on existing materials data, ML models can predict the properties of new compounds, identify promising candidates for synthesis, and guide experimental efforts. innovations-report.comaps.org
For the Ce-W-O system, ML-guided frameworks can be employed to explore the vast compositional and structural space efficiently. aps.org Techniques like crystal graph convolutional neural networks (CGCNN) can predict the stability and properties of hypothetical ternary compounds based on their atomic structures. aps.org This could lead to the discovery of new, stable or metastable phases within the Ce-W-O system with potentially superior properties compared to Ce2W3O12.
Furthermore, machine learning can establish quantitative structure-activity relationships (QSARs), linking specific structural or electronic features to desired performance metrics, such as catalytic activity or optical bandgap. researchgate.net This data-driven approach can significantly shorten the development cycle, allowing researchers to focus their experimental efforts on the most promising materials predicted by the models. innovations-report.com As more data on cerium tungsten oxides is generated, these predictive models will become increasingly accurate, revolutionizing the design and discovery of new functional materials in this class.
Table 3: Machine Learning in Materials Discovery
| Machine Learning Approach | Description | Role in Ce2W3O12 Research |
|---|---|---|
| Crystal Graph Convolutional Neural Networks (CGCNN) | Represents crystal structures as graphs and uses them to predict material properties. aps.org | Predict stability and electronic/optical properties of new phases in the Ce-W-O system. |
| High-Throughput Screening | Uses computational tools to rapidly assess a large library of candidate materials. | Screen thousands of potential Ce-W-O compositions to identify candidates with target properties (e.g., optimal bandgap). |
| Natural Language Processing (NLP) | Extracts information and relationships from scientific literature. nih.gov | Mine existing research papers to build a database of synthesis parameters and properties for cerium and tungsten oxides. |
| Adaptive Design/Bayesian Optimization | Iteratively guides subsequent experiments based on previous results to find an optimal material composition or synthesis condition faster. innovations-report.com | Optimize the synthesis of Ce2W3O12 for a specific property (e.g., maximizing photocatalytic efficiency) with fewer experiments. |
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for Ce₂W₃O₁₂, and how do they influence crystallinity and phase purity?
- Ce₂W₃O₁₂ can be synthesized via molten salt techniques, hydrothermal methods, or solid-state reactions. The molten salt method (e.g., using NaCl/KCl flux at 800°C) produces nano-crystalline powders with sharp XRD peaks indicating single-phase formation . Hydrothermal synthesis allows control over particle size but may introduce residual hydroxyl groups, requiring post-calcination. Solid-state reactions often yield larger crystallites but risk inhomogeneity. Key characterization steps include XRD for phase identification, FT-IR for structural coordination analysis, and FESEM for morphology .
Q. How should researchers design experiments to characterize the thermal stability of Ce₂W₃O₁₂?
- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are critical. For example, TGA can detect mass loss due to dehydration or decomposition, while DTA identifies endothermic/exothermic events (e.g., phase transitions). In molten-salt-synthesized Ce₂W₃O₁₂, TGA data up to 1000°C reveal stability above 600°C, with DTA peaks correlating to crystallite growth . Complementary high-temperature XRD can monitor structural changes in situ.
Q. What analytical techniques are essential for validating the stoichiometry and purity of Ce₂W₃O₁₂?
- Energy-dispersive X-ray spectroscopy (EDS) confirms elemental ratios (Ce:W:O ≈ 2:3:12). XRD Rietveld refinement quantifies phase purity, while X-ray photoelectron spectroscopy (XPS) verifies oxidation states (e.g., Ce³⁺/Ce⁴⁺, W⁶⁺). For example, Ce³⁺ content in Ce₂W₃O₁₂ influences oxygen vacancy density, detectable via Raman spectroscopy or oxygen storage capacity measurements .
Advanced Research Questions
Q. How do oxygen vacancies in Ce₂W₃O₁₂ affect its catalytic and electronic properties?
- Oxygen vacancies in Ce₂W₃O₁₂ arise from redox cycling between Ce³⁺/Ce⁴⁺ and W⁶⁺, enhancing catalytic activity in redox reactions (e.g., methanol dissociation in fuel cells) . Density functional theory (DFT) simulations can model vacancy formation energies, while electron paramagnetic resonance (EPR) quantifies vacancy concentrations. For instance, Ce₂W₃O₁₂ with higher Ce³⁺ content shows improved conductivity in MOS transistors due to vacancy-mediated charge transport .
Q. What methodologies resolve contradictions in reported catalytic performance of Ce₂W₃O₁₂ across studies?
- Discrepancies often stem from synthesis-dependent surface defects or impurity phases. A systematic approach includes:
- Controlled synthesis : Compare molten salt vs. sol-gel-derived samples.
- Surface analysis : Use XPS and TEM to correlate activity with Ce³⁺/W⁶⁺ ratios and defect density.
- Kinetic studies : Measure turnover frequencies (TOFs) under standardized conditions (e.g., pH, temperature). For example, Ce₂W₃O₁₂ catalysts with 3–4.5% CeO₂ exhibit optimal activity in electrode applications due to balanced redox capacity and structural stability .
Q. How can researchers engineer Ce₂W₃O₁₂ composites to enhance photocatalytic or electrocatalytic performance?
- Doping : Introduce transition metals (e.g., Pd, Pt) via impregnation to create active sites for specific reactions (e.g., CO oxidation) .
- Heterostructures : Combine Ce₂W₃O₁₂ with TiO₂ or graphene to improve charge separation in photocatalysis.
- Morphological control : Hydrothermal synthesis of nanorods increases surface area for gas-sensing applications. Electrochemical impedance spectroscopy (EIS) and transient photovoltage measurements validate enhanced charge transfer .
Q. What strategies mitigate challenges in scaling up Ce₂W₃O₁₂ synthesis while maintaining reproducibility?
- Process optimization : Use statistical design of experiments (DoE) to identify critical parameters (e.g., calcination temperature, precursor ratios). For example, in powder metallurgy, maintaining CeO₂ at 1.72% in WO₃ ensures consistent electrode performance .
- Quality control : Implement in-line XRD and Raman during production to monitor phase purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
